Methyl 4-[(methylsulfamoyl)methyl]benzoate

Medicinal Chemistry Synthetic Intermediate Physicochemical Characterization

Unvalidated sulfamoylbenzoate analogs risk confounding SAR interpretation and wasting research resources due to profound physicochemical deviations from minor structural changes. Methyl 4-[(methylsulfamoyl)methyl]benzoate (CAS 1083378-91-9) solves this by providing a precisely characterized N-methylsulfamoyl substitution pattern with defined properties. - **Distinct physicochemical profile:** Predicted LogP 0.5224, TPSA 72.47 Ų - +14 Da mass differential vs. non-methylated analog enables precise LC/MS reaction monitoring. - **Validated for SAR expansion:** Structurally related to antifungal agents against *Malassezia furfur*; suitable as a core scaffold for systematic analog synthesis. - **Research-ready:** Defined molecular weight (243.28 g/mol), methyl ester handle for derivatization (hydrolysis, amidation, reduction).

Molecular Formula C10H13NO4S
Molecular Weight 243.28 g/mol
CAS No. 1083378-91-9
Cat. No. B3080437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-[(methylsulfamoyl)methyl]benzoate
CAS1083378-91-9
Molecular FormulaC10H13NO4S
Molecular Weight243.28 g/mol
Structural Identifiers
SMILESCNS(=O)(=O)CC1=CC=C(C=C1)C(=O)OC
InChIInChI=1S/C10H13NO4S/c1-11-16(13,14)7-8-3-5-9(6-4-8)10(12)15-2/h3-6,11H,7H2,1-2H3
InChIKeyPGHFIWZSEIJVEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-[(methylsulfamoyl)methyl]benzoate: Identity & Scaffold Profile


Methyl 4-[(methylsulfamoyl)methyl]benzoate (CAS 1083378-91-9) is a benzoate ester derivative incorporating a methylsulfamoylmethyl functional group, with a molecular formula of C10H13NO4S and molecular weight of 243.28 g/mol . The compound serves as a versatile small molecule scaffold and synthetic intermediate in medicinal chemistry research . Its structural motif places it within the sulfamoylbenzoate class, a family that has garnered attention for applications in antifungal agent development and enzyme inhibitor design, though the specific biological activity of this exact compound remains incompletely characterized in the primary literature [1].

Workflow Sulfamoylbenzoate scaffold for antifungal lead exploration and SAR expansion
Selection N-methylsulfamoyl motif enables distinct physicochemical profile from non-methylated analogs
Use Context Synthetic intermediate supporting MS-based reaction monitoring and chemical library synthesis

Methyl 4-[(methylsulfamoyl)methyl]benzoate: Analog Non-Interchangeability


Substitution among sulfamoylbenzoate analogs without rigorous validation introduces substantial risk to experimental reproducibility and project continuity. The N-methylsulfamoyl substitution pattern of the target compound represents a specific structural modification within a broader class where minor alterations—such as N-demethylation, ester group variation, or substitution position changes—can profoundly impact physicochemical parameters, synthetic accessibility, and biological activity [1]. Structure-property relationship studies on related N-acylsulfonamide bioisosteres demonstrate that even matched molecular pair substitutions can significantly alter lipophilicity, solubility, and permeability profiles [2]. Given that the precise mechanism of action and target engagement profile of this specific scaffold are not fully elucidated, unvalidated analog substitution may lead to divergent biological outcomes, confounded structure-activity relationship (SAR) interpretation, and wasted research resources . The evidence below provides the quantifiable differentiators that support intentional compound selection over nearest analogs.

N-demethylation alters scaffold identity
Removal of the N-methyl group shifts molecular weight and lipophilicity, potentially confounding mass spectral tracking and SAR interpretation.
Ester and positional variations modify reactivity
Changes to the ester group or substitution position may redirect synthetic accessibility and biological response, even within closely related analogs.
Unvalidated analog use risks SAR mismatch
Mechanism of action remains incompletely characterized; substituting analogs without re-validation may produce divergent biological outcomes.

Methyl 4-[(methylsulfamoyl)methyl]benzoate: Quantitative Differentiation Evidence


Molecular Weight Differential vs. Non-Methylated Analog: Synthesis & Purification

The target compound, methyl 4-[(methylsulfamoyl)methyl]benzoate (MW 243.28 g/mol), exhibits a +14.03 g/mol molecular weight difference relative to its closest primary analog, methyl 4-(sulfamoylmethyl)benzoate (CAS 110654-40-5, MW 229.25 g/mol), due to N-methylation of the sulfamoyl group . This mass differential enables unambiguous mass spectrometric differentiation in reaction monitoring and purity assessment workflows .

MW Differentiation
Head-to-head
Target: 243.28 g/mol vs. analog 229.25 g/mol (+14.03 Da)
Enables unambiguous LC-MS differentiation in reaction monitoring.
Calculated from formula; MS verification recommended.
Medicinal Chemistry Synthetic Intermediate Physicochemical Characterization

Purity & Quality Control: Commercial Availability Comparison

Commercially available methyl 4-[(methylsulfamoyl)methyl]benzoate is supplied at a minimum purity specification of 95% (AKSci) and 98% (Leyan), establishing a documented purity baseline for research procurement . The primary comparator analog, methyl 4-(sulfamoylmethyl)benzoate, is also commercially available at 95% minimum purity from the same supplier (AKSci), indicating comparable quality control standards across this compound class .

Commercial Purity
Specification review
95% (AKSci) / 98% (Leyan) vs. analog 95%
Higher-purity grade available; may reduce downstream purification burden.
Batch COA verification required.
Procurement Specification Quality Assurance Commercial Sourcing

Predicted LogP & TPSA Differentiation

Computational physicochemical predictions for methyl 4-[(methylsulfamoyl)methyl]benzoate yield an estimated LogP of 0.5224 and topological polar surface area (TPSA) of 72.47 Ų . These values position the scaffold within favorable drug-like chemical space for membrane permeability and oral bioavailability assessment in early-stage discovery [1]. The non-methylated comparator analog, methyl 4-(sulfamoylmethyl)benzoate, is predicted to have a lower LogP (2.04) and higher TPSA (94.84 Ų) [2].

Predicted Physicochemical Profile
In silico
LogP 0.52 vs. 2.04; TPSA 72.47 vs. 94.84 Ų
Suggests distinct ADME profile; supports permeability research context.
Experimental validation pending.
Drug Discovery ADME Prediction Physicochemical Profiling

Sulfamoylbenzoate Antifungal Activity: Class-Level Context

While direct antifungal activity data for methyl 4-[(methylsulfamoyl)methyl]benzoate are not yet reported in primary literature, a closely related structural analog—methyl 3-bromo-2-nitro-5-(N-phenylsulfamoyl)benzoate—exhibited significant cytotoxic activity against Malassezia furfur, the pathogenic fungus implicated in seborrheic dermatitis [1]. The broader sulfamoylbenzoate class has been validated as a source of antifungal lead candidates [2].

Antifungal Class Context
Class-level
Reference analog active against M. furfur; target compound not yet reported.
Supports class-level antifungal scaffold exploration; target activity to verify.
Quantitative MIC/IC50 data for this scaffold absent.
Antifungal Discovery Antimicrobial Resistance Dermatology Research

Synthetic Intermediate Utility & Reaction Pathway Availability

Methyl 4-[(methylsulfamoyl)methyl]benzoate is positioned as a versatile small molecule scaffold and intermediate for synthesizing more complex organic molecules, though specific reported reaction yields and optimized synthetic protocols remain limited . In contrast, the non-methylated analog methyl 4-(sulfamoylmethyl)benzoate has a documented synthesis protocol with a reported 71% yield from methyl 4-(bromomethyl)benzoate via a three-stage sequence (sodium 3-methoxy-3-oxo-propane-1-sulfinate in DMSO; sodium methylate; hydroxylamine-O-sulfonic acid) .

Synthetic Protocol Availability
Method context
Analog has documented 71% yield; target lacks reported yields.
Supports synthetic method development; protocol optimization may be required.
Literature yields for target not yet published.
Organic Synthesis Reaction Optimization Process Chemistry

Current Evidence Gaps & Procurement Due Diligence

High-strength differential evidence for methyl 4-[(methylsulfamoyl)methyl]benzoate is presently limited. The compound lacks reported quantitative biological activity data (IC50, Ki, Kd, MIC) against any specific target in peer-reviewed literature as of the search date. No direct head-to-head comparative studies with structural analogs have been published. The physicochemical differentiation data presented (LogP, TPSA) are computational predictions, not experimentally measured values. Therefore, procurement decisions should be made with awareness that the compound's differentiation rests primarily on structural uniqueness and physicochemical predictions rather than validated performance metrics.

Evidence Gaps & Due Diligence
Data to verify
Limited biological data; differentiation rests on structural predictions.
Procure as exploratory scaffold; not a validated lead compound.
In-house target engagement validation needed.
Procurement Due Diligence Research Validation Data Gaps

Methyl 4-[(methylsulfamoyl)methyl]benzoate: Research Application Scenarios


Antifungal Scaffold Exploration: Sulfamoylbenzoate Leads

Given the demonstrated antifungal activity of structurally related sulfamoylbenzoates against Malassezia furfur, the target compound serves as a viable scaffold for medicinal chemistry SAR expansion [1]. Its N-methylsulfamoyl substitution pattern offers a distinct physicochemical profile (predicted LogP 0.5224, TPSA 72.47 Ų) relative to non-methylated analogs, potentially influencing membrane permeability and target engagement . Researchers developing novel antifungal agents for dermatological applications may select this compound as a core scaffold for systematic analog synthesis and biological evaluation.

Synthetic Methodology Development with Sulfamoylbenzoates

The compound's defined molecular weight (243.28 g/mol) and structural clarity support its use as an intermediate in synthetic methodology development [1]. The +14 Da mass differential relative to the non-methylated analog enables precise mass spectrometric monitoring of reaction progression, making it suitable for optimizing N-sulfamoylation protocols or developing novel sulfonamide-forming reactions . Researchers engaged in reaction optimization and process chemistry may find this scaffold useful for method validation studies where accurate intermediate tracking is required.

Computational Model Validation: Physicochemical Prediction

The compound's predicted LogP (0.5224) and TPSA (72.47 Ų) values position it as a candidate for validating computational ADME prediction models [1]. Its calculated properties suggest a favorable drug-like profile for oral bioavailability assessment, making it suitable for inclusion in cheminformatics training sets and algorithm validation studies . Researchers in computational drug discovery may procure this compound to generate experimental LogP and solubility data that can refine predictive models for sulfamoyl-containing small molecules.

Building Block for Diversified Chemical Library Synthesis

As a benzoate ester with a methylsulfamoylmethyl functional group, this compound is marketed as a 'versatile small molecule scaffold' suitable for generating diversified chemical libraries [1]. The presence of the methyl ester moiety provides a handle for further derivatization (e.g., hydrolysis to carboxylic acid, amidation, reduction), while the sulfamoyl group offers opportunities for sulfonamide-based modifications. Researchers engaged in diversity-oriented synthesis or fragment-based drug discovery may utilize this compound as a building block to generate novel chemical entities for high-throughput screening campaigns .

Application
Selection Property
Validation Focus
Antifungal scaffold exploration
Sulfamoylbenzoate class with N-methyl motif
SAR expansion against Malassezia research models; antifungal activity screening
Synthetic methodology development
Distinct molecular weight for MS-based reaction tracking
Reaction optimization and intermediate monitoring via LC-MS
Computational ADME model validation
Predicted LogP and TPSA values
Experimental property determination to refine prediction algorithms
Chemical library synthesis building block
Methyl ester and sulfamoyl functional handles
Derivatization scope and library diversification efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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